molecular formula C21H34N6O8 B11077891 tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate

tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate

Cat. No.: B11077891
M. Wt: 498.5 g/mol
InChI Key: GSENCIAICBZDEF-GWRSQVMESA-N
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Description

Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate typically involves a series of condensation reactions. The starting materials often include hydrazine derivatives and diethyl esters of dicarboxylic acids. The reaction conditions usually require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl 2,2’-{methylenebis[(2-methyl-4,1-cyclohexanediyl)imino]}disuccinate: A similar compound with a different core structure but similar functional groups.

    2,2’-{anthracene-9,10-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis(1,3-thiazole): Another compound with a similar hydrazine-based structure.

Uniqueness

Tetraethyl 2,2’-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C21H34N6O8

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl (Z)-2-[(E)-N'-[(E)-[(4E)-4-[(E)-[(E)-1-amino-3-ethoxy-2-ethoxycarbonyl-3-hydroxyprop-2-enylidene]hydrazinylidene]pentan-2-ylidene]amino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate

InChI

InChI=1S/C21H34N6O8/c1-7-32-18(28)14(19(29)33-8-2)16(22)26-24-12(5)11-13(6)25-27-17(23)15(20(30)34-9-3)21(31)35-10-4/h28,30H,7-11H2,1-6H3,(H2,22,26)(H2,23,27)/b18-14-,20-15+,24-12+,25-13+

InChI Key

GSENCIAICBZDEF-GWRSQVMESA-N

Isomeric SMILES

CCO/C(=C(\C(=N/N=C(\C)/C/C(=N/N=C(\C(=C(/O)\OCC)\C(=O)OCC)/N)/C)\N)/C(=O)OCC)/O

Canonical SMILES

CCOC(=C(C(=NN=C(C)CC(=NN=C(C(=C(O)OCC)C(=O)OCC)N)C)N)C(=O)OCC)O

Origin of Product

United States

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